(S)-C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride
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Description
(S)-C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride, also known as SMM, is a chiral amine that has gained significant attention in scientific research due to its diverse applications in the field of organic chemistry. This compound is a useful building block for the synthesis of various biologically active molecules, such as chiral ligands, pharmaceuticals, and agrochemicals.
Scientific Research Applications
Antimalarial Activity
The compound has been studied for its antimalarial activity . A derivative of the compound, SAM13-2HCl, was found to be effective in vitro against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) Plasmodium falciparum strains . However, its antimalarial activity was found to be less efficient in vivo in a P. berghei-infected animal model when compared with SKM13-2HCl .
Cytotoxicity
The compound and its derivatives have been evaluated for their cytotoxicity . Except for SKM13-2HCl, the 5 newly synthesized compounds had a 50% cytotoxic concentration (CC 50) >100 μM, indicating that they would be less cytotoxic than SKM13-2HCl .
Synthesis of New Analogs
The compound has been used in the synthesis of new analogs . A series of morpholine analogs functionalized with hydroxyethylamine (HEA) pharmacophore was synthesized and assayed for the initial screening against Plasmodium falciparum 3D7 in culture .
Anti-Plasmodial Evaluation
The synthesized analogs of the compound were evaluated for their anti-plasmodial activity against the human malaria parasite Plasmodium falciparum . The analog 6k was identified as a hit molecule with an inhibitory concentration of 5.059 ± 0.2036 μM .
Toxicity Assessment
The synthesized analogs were also assessed for toxicity against liver cells, HepG2, and none of them showed cytotoxicity up to 2 mM .
Target Validation
All the synthesized compounds were tested against a validated target, plasmepsin X, and the results were supported with molecular docking and molecular dynamic simulation .
properties
IUPAC Name |
[(3S)-4-methylmorpholin-3-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-8-2-3-9-5-6(8)4-7;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZACPOBIHPMAKK-ILKKLZGPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCOC[C@@H]1CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride |
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